molecular formula C12H7Cl2NO2 B6356796 5-(2,5-Dichlorophenyl)nicotinic acid, 95% CAS No. 1181639-80-4

5-(2,5-Dichlorophenyl)nicotinic acid, 95%

Cat. No. B6356796
CAS RN: 1181639-80-4
M. Wt: 268.09 g/mol
InChI Key: ABTBZFOCLCIXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dichlorophenyl)nicotinic acid, also known as 5-DCN, is a synthetic organic compound that belongs to the class of compounds known as nicotinic acids. 5-DCN is a versatile compound that has been used in a variety of research applications, including those related to biochemistry, physiology, and pharmacology. 5-DCN has been shown to have a wide range of biochemical and physiological effects, and is a useful tool for laboratory experiments. In

Mechanism of Action

5-(2,5-Dichlorophenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the nAChR and activates it, leading to an increase in the production of acetylcholine and other neurotransmitters. This activation of the nAChR leads to a variety of physiological effects, including an increase in heart rate, an increase in blood pressure, and an increase in alertness.
Biochemical and Physiological Effects
The activation of the nAChR by 5-(2,5-Dichlorophenyl)nicotinic acid, 95% leads to a variety of biochemical and physiological effects. These effects include an increase in heart rate, an increase in blood pressure, an increase in alertness, an increase in appetite, an increase in activity levels, and an increase in respiration rate. 5-(2,5-Dichlorophenyl)nicotinic acid, 95% has also been shown to have an effect on the release of dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

5-(2,5-Dichlorophenyl)nicotinic acid, 95% is a useful tool for laboratory experiments due to its high purity and its ability to activate the nAChR. However, it is important to note that 5-(2,5-Dichlorophenyl)nicotinic acid, 95% is a synthetic compound and therefore it is not found in nature. As such, it is important to use caution when handling and storing 5-(2,5-Dichlorophenyl)nicotinic acid, 95%, as it can be toxic if not handled properly. Additionally, 5-(2,5-Dichlorophenyl)nicotinic acid, 95% can be expensive and difficult to obtain, which can limit its use in certain experiments.

Future Directions

The future of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% research is promising, as it has the potential to be used in a variety of scientific research applications. Future research could focus on the potential therapeutic uses of 5-(2,5-Dichlorophenyl)nicotinic acid, 95%, such as its use as an antidepressant or anxiolytic drug. Additionally, further research on the mechanism of action of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% could lead to the development of more effective drugs that target the nAChR. Finally, further research on the biochemical and physiological effects of 5-(2,5-Dichlorophenyl)nicotinic acid, 95% could lead to a better understanding of the role of the nAChR in the body and the potential therapeutic applications of 5-(2,5-Dichlorophenyl)nicotinic acid, 95%.

Synthesis Methods

5-(2,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized from 2,5-dichlorophenylacetic acid and nicotinamide through a process known as condensation. The reaction involves the combination of the two compounds in a solvent, such as dimethylformamide (DMF), in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium bicarbonate. The reaction is exothermic and yields a product with a purity of 95%.

Scientific Research Applications

5-(2,5-Dichlorophenyl)nicotinic acid, 95% has been used for a variety of scientific research applications, including those related to biochemistry, physiology, and pharmacology. It has been used in studies of enzyme kinetics, protein structure and function, and drug metabolism. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of various hormones and neurotransmitters.

properties

IUPAC Name

5-(2,5-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBZFOCLCIXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653537
Record name 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)nicotinic acid

CAS RN

1181639-80-4
Record name 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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